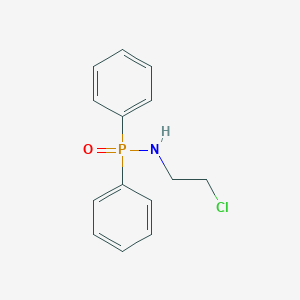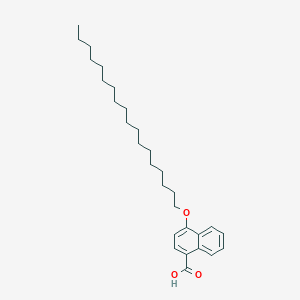
4-(Octadecyloxy)naphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Octadecyloxy)naphthalene-1-carboxylic acid is an organic compound characterized by a naphthalene ring substituted with an octadecyloxy group at the 4-position and a carboxylic acid group at the 1-position. This compound is notable for its unique structural features, which combine the aromatic properties of naphthalene with the long aliphatic chain of octadecyloxy, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octadecyloxy)naphthalene-1-carboxylic acid typically involves the following steps:
Alkylation of Naphthalene: The initial step involves the alkylation of naphthalene to introduce the octadecyloxy group. This can be achieved through a Williamson ether synthesis, where naphthol is reacted with octadecyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The next step involves the introduction of the carboxylic acid group. This can be done through a Friedel-Crafts acylation reaction, where the alkylated naphthalene is treated with a carboxylating agent such as carbon dioxide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
4-(Octadecyloxy)naphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 4-(Octadecyloxy)naphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The long aliphatic chain allows for integration into lipid bilayers, affecting membrane fluidity and function. The aromatic naphthalene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
4-Methoxynaphthalene-1-carboxylic acid: Similar structure but with a methoxy group instead of an octadecyloxy group.
1-Naphthalenecarboxylic acid: Lacks the octadecyloxy group, resulting in different physical and chemical properties.
Uniqueness: 4-(Octadecyloxy)naphthalene-1-carboxylic acid is unique due to its combination of a long aliphatic chain and an aromatic ring, providing distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
特性
CAS番号 |
93895-65-9 |
|---|---|
分子式 |
C29H44O3 |
分子量 |
440.7 g/mol |
IUPAC名 |
4-octadecoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C29H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-32-28-23-22-27(29(30)31)25-20-17-18-21-26(25)28/h17-18,20-23H,2-16,19,24H2,1H3,(H,30,31) |
InChIキー |
VRGNSIKZBFHPEO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


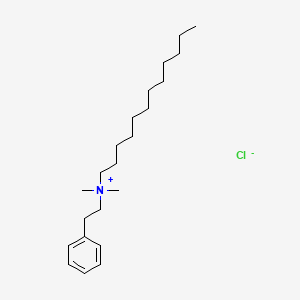
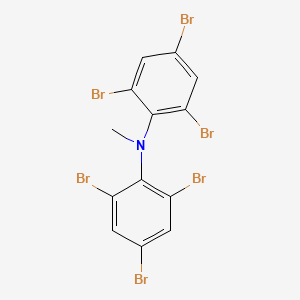
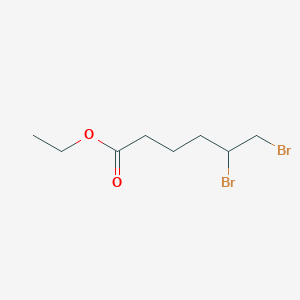
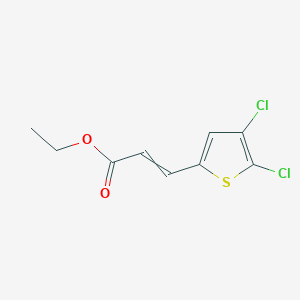
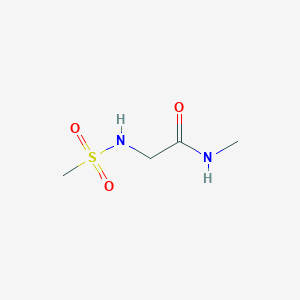
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
methanone](/img/structure/B14352632.png)
![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
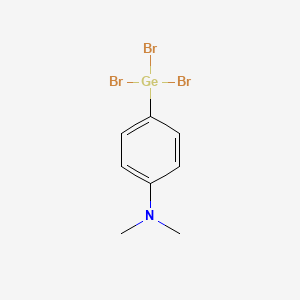
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
![1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-](/img/structure/B14352648.png)
